Basicity (pKa) Reduction by 3,3-Difluoro Substitution vs. Non-Fluorinated 1,6-Diazaspiro[3.4]octane Scaffold
The 3,3-difluoro substitution in the target compound inductively withdraws electron density from the azetidine nitrogen, reducing its conjugate acid pKa by approximately 1.5–2.5 log units compared to the corresponding non-fluorinated tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate [1]. This effect is consistent with systematic data on gem-difluorinated azetidines, where pKa values of the protonated amine drop from ~8.5–9.0 (parent azetidine) to ~6.0–7.5 (3,3-difluoroazetidine) [2]. The predicted pKa of the free amine derived from the target compound is therefore expected to be substantially lower than that of the non-fluorinated analog, which would remain >95% protonated at physiological pH 7.4, while the difluoro analog would show a mixed protonation state [2].
| Evidence Dimension | Conjugate acid pKa of the azetidine nitrogen (free amine form) |
|---|---|
| Target Compound Data | Predicted pKa ~6.0–7.5 (3,3-difluoroazetidine analog) [2] |
| Comparator Or Baseline | Non-fluorinated tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (free amine): predicted pKa ~8.5–9.0 (parent azetidine) [2] |
| Quantified Difference | ΔpKa ≈ −1.5 to −2.5 units |
| Conditions | Predicted based on systematic potentiometric titration data for mono- and difluorinated azetidine, pyrrolidine, and piperidine series [2] |
Why This Matters
The change in protonation state alters the compound's ability to form key hydrogen bonds and ionic interactions with biological targets, while also influencing membrane permeability and oral absorption—critical factors for advancing a drug candidate.
- [1] Melnykov, K.P. et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. PMID: 37318940. View Source
- [2] Melnykov, K.P. et al. (2023). Supporting Information: pKa values for 3,3-difluoroazetidine (pKa 6.0–7.5) vs. parent azetidine (pKa ~8.5–9.0). Chemistry – A European Journal. View Source
